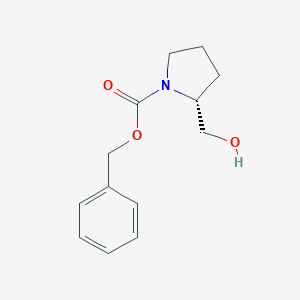

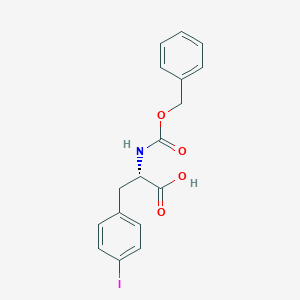

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is a chemical compound with the molecular formula C17H16INO4 . It is also known by other names such as Cbz-4-Iodo-L-Phenylalanine, Cbz-4’-iodo-L-Phe, and (2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid .

Physical And Chemical Properties Analysis

The molecular weight of “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” is 425.22 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The XLogP3, a measure of the compound’s lipophilicity, is 2.7 . More detailed physical and chemical properties would require additional information or analysis tools.

Aplicaciones Científicas De Investigación

Enantioselective Syntheses

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid has been utilized in the enantioselective synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. This process includes steps such as Sharpless epoxidation and hydrogenolysis for stereochemistry control and palladium-coupling for the synthesis of optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

Radiolabeling for Metabolic Studies

This compound is instrumental in labeling L-DOPS, a norepinephrine precursor amino acid, with carbon-14 for mammalian metabolic studies. The synthesis involves condensation and hydrogenation steps to effectively label the propionic acid moiety (Kurosawa & Nishioka, 1996).

Polybenzoxazine Elaboration

Phloretic acid, a derivative of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, is used as a renewable building block for polybenzoxazine. This process involves reactions like Fischer esterification and forms benzoxazine end-capped molecules suitable for a range of applications due to their thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Synthesis of Thiadiazole Derivatives

The synthesis of new compounds from this chemical has been reported, particularly the creation of 2,5-disubstituted-1,3,4-thiadiazole derivatives. These compounds have shown strong antimicrobial activities against various microorganisms (Pund et al., 2020).

Polymer Modification

It's also involved in the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, leading to polymers with enhanced thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).

Safety And Hazards

The safety and hazards of a compound are typically determined through experimental studies and are often included in its Material Safety Data Sheet (MSDS). The MSDS for “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The MSDS also provides precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

(2S)-3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQFURMICGBHLW-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439843 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

CAS RN |

220400-04-4 |

Source

|

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B152370.png)